molecular formula C8H12N2O B1443103 {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol CAS No. 1038827-92-7

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol

Cat. No.: B1443103
CAS No.: 1038827-92-7
M. Wt: 152.19 g/mol
InChI Key: JXGABCNWHINBSK-UHFFFAOYSA-N
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Description

{5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl}methanol is a chemical compound based on the imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry due to its wide spectrum of pharmacological activities . Derivatives of this scaffold are known to exhibit diverse therapeutic properties, including anti-tubercular , anti-cancer , antiviral , antibacterial , antiulcer , and anti-HIV activities . This specific scaffold is also found in compounds investigated for their anxiolytic , sedative , and anticonvulsant effects . The methanol functional group at the 2-position presents a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop novel bioactive molecules . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, featured in several marketed drugs such as the GABA receptor agonist Zolpidem (for insomnia) and the anxiolytic agents Necopidem and Saripidem . The structural motif is also present in gastric proton pump inhibitors like Linaprazan . As such, this compound serves as a valuable building block for pharmaceutical R&D, particularly in the synthesis of potential therapeutic agents targeting the central nervous system, infectious diseases, and metabolic disorders. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h5,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGABCNWHINBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038827-92-7
Record name {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol
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Preparation Methods

Synthesis via Pyridinylmethanol Intermediates and Catalytic Cyclization

One efficient approach to prepare imidazo[1,2-a]pyridin-2-ylmethanol derivatives involves the initial synthesis of pyridinylmethanol followed by catalytic cyclization under acidic conditions.

Preparation of Pyridinylmethanol

  • Pyridinylmethanol intermediates are typically synthesized by nucleophilic addition of pyridine derivatives to aldehydes or ketones.
  • For example, phenyl(pyridin-2-yl)methanol can be prepared by reacting 2-pyridinecarboxaldehyde with phenylmagnesium bromide or similar organometallic reagents.
  • The crude product is purified by silica gel chromatography, yielding the hydroxymethyl-substituted pyridine in high purity and yields (~92%).

Cyclization to Imidazo[1,2-a]pyridine Core

  • The cyclization step employs catalytic amounts of bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid monohydrate (p-TsOH·H2O) in a suitable solvent such as 1,2-dichloroethane (DCE) or acetonitrile.
  • The reaction is typically conducted at elevated temperatures (around 150 °C) in sealed tubes to promote the formation of a benzylic carbocation intermediate from the pyridinylmethanol.
  • The carbocation is then attacked by nitrile nucleophiles, leading to nitrilium ion intermediates which undergo intramolecular cyclization with the pyridine nitrogen to form the imidazo[1,2-a]pyridine ring system.
  • The reaction proceeds with moderate to excellent yields depending on the substrate and nitrile used (ranging from 42% to 95%).

Table 1: Representative Cyclization Reaction Conditions and Yields

Entry Catalyst (mol%) Acid Equiv. Solvent Temp (°C) Time (h) Yield (%) Notes
1 Bi(OTf)3 (5) 5 DCE:MeCN (1:1) 150 Overnight 42 Initial trial
2 Bi(OTf)3 (5) 5 MeCN 150 Overnight 76 Improved yield without DCE
3 p-TsOH only 5 MeCN 150 Overnight <10 No catalyst, poor yield
4 Bi(OTf)3 (5) 7.5 DCE 150 Overnight 75-95 Optimized conditions

Aerobic Oxidative Coupling of 2-Aminopyridines with Propargylic Alcohols

Another synthetic strategy utilizes aerobic oxidative coupling catalyzed by copper(II) acetate to assemble the imidazo[1,2-a]pyridine core with hydroxymethyl or fluorinated side chains.

Preparation of Propargylic Alcohol Precursors

  • Propargylic alcohols with gem-difluorinated side chains are synthesized by reaction of lithium salts of gem-difluoro propargylic derivatives with aromatic aldehydes, yielding the corresponding alcohols in 27–73% yields.
  • These alcohols undergo base-mediated isomerization (e.g., using DBU) to form α,β-unsaturated ketones (enones) in 21–66% yields, which serve as Michael acceptors in the next step.

Copper-Catalyzed Tandem Michael Addition and Intramolecular Cyclization

  • The key step involves copper(II) acetate monohydrate (Cu(OAc)2·H2O, 10 mol%) with 1,10-phenanthroline (10 mol%) as ligand in chlorobenzene solvent at 160 °C under an oxygen atmosphere.
  • 2-Aminopyridines react with the enones via Michael addition followed by intramolecular oxidative amination to form the imidazo[1,2-a]pyridine scaffold.
  • This method allows incorporation of fluorinated side chains and tolerates various substituents on the pyridine ring.
  • Yields for this tandem reaction range from 32% to 65%, depending on substrate sterics and electronics.

Table 2: Yields of Imidazo[1,2-a]-N-Heterocyclic Derivatives via Aerobic Oxidative Coupling

Entry Product Code Aromatic Aldehyde Substituent on Pyridine Time (h) Yield (%)
1 7a Phenyl H 25 62
2 7b Phenyl 7-Methyl 20 60
3 7c Phenyl 6-Bromo 46 60
4 7d Phenyl Pyrimidine ring 30 57
5 7e Phenyl Pyridazine ring 24 53
6 7h o-Bromophenyl H 4 65

Mechanistic Insights and Optimization Notes

  • The Bi(OTf)3/p-TsOH system promotes carbocation formation from benzylic alcohols, facilitating nucleophilic attack by nitriles and subsequent cyclization.
  • The copper-catalyzed aerobic oxidative coupling proceeds via initial Michael addition of the amine to the enone, followed by intramolecular oxidative amination to close the imidazo ring.
  • Reaction conditions such as solvent choice, temperature, catalyst loading, and reaction time critically influence yields and purity.
  • Substrate scope studies indicate tolerance for various functional groups including halides, hydroxyls, and electron-donating or withdrawing substituents.
  • Attempts to perform one-pot reactions combining isomerization and oxidative coupling have been explored, showing potential for streamlined synthesis.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Typical Yields (%) Notes
Pyridinylmethanol cyclization Bi(OTf)3 (5 mol%), p-TsOH, MeCN or DCE, 150 °C Mild, efficient, broad substrate scope 42–95 Requires sealed tube, sensitive to catalyst
Aerobic oxidative coupling with Cu(II) Cu(OAc)2·H2O (10 mol%), 1,10-phenanthroline, O2, 160 °C Incorporates fluorinated side chains 32–65 Longer reaction times, oxygen atmosphere

Chemical Reactions Analysis

Types of Reactions

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazo-pyridine ring can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include:

  • Oxidized derivatives such as aldehydes and carboxylic acids.
  • Reduced derivatives with varying degrees of hydrogenation.
  • Substituted derivatives with different functional groups replacing the hydroxymethyl group.

Scientific Research Applications

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: The compound is being investigated for its potential use in drug discovery and development, particularly for its ability to interact with specific biological targets.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol with derivatives and analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications XlogP (Calculated) Key Properties References
This compound C9H14N2O 166.22 -CH2OH; tetrahydro-pyridine ring 0.45 (estimated) Higher solubility due to -OH; saturated ring enhances stability
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol C9H14N2O 166.22 -CH2CH2OH; tetrahydro-pyridine 0.72 Increased lipophilicity vs. methanol analog
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol C9H10N2O 162.19 -CH2OH; methyl at pyridine 7-position 1.10 Reduced solubility; enhanced metabolic stability
(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)methanol C9H10N2O2 178.19 -CH2OH; methoxy at pyridine 5-position 0.95 Electron-donating group alters reactivity
Imidazo[1,2-b]pyridazin-6-ylmethanol C7H7N3O 149.15 -CH2OH; pyridazine core -0.20 Distinct heterocycle; lower molecular weight

Key Observations :

  • Ring Saturation: The tetrahydro-pyridine ring in the target compound improves solubility compared to aromatic analogs like (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol .
  • Methyl groups (e.g., ) improve metabolic stability but reduce solubility.
  • Heterocycle Variation : Replacing pyridine with pyridazine () alters hydrogen-bonding capacity and polarity.

Biological Activity

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8_8H12_{12}N2_2O
  • Molecular Weight : 152.19 g/mol
  • CAS Number : 1038827-92-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Modulation of Neurotransmitter Receptors : Research indicates that imidazo[1,2-a]pyridine derivatives can act as modulators of neurotransmitter receptors such as AMPA receptors. These interactions can influence synaptic transmission and neuroprotection .
  • Antimycobacterial Activity : Compounds related to imidazo[1,2-a]pyridine have been identified as effective inhibitors of mycobacterial ATP synthesis. This mechanism is crucial for developing new treatments against tuberculosis and other mycobacterial infections .
  • Anticonvulsant Properties : Structural analogs have demonstrated anticonvulsant effects in animal models by modulating glutamate receptor activity and enhancing GABAergic transmission .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound and its derivatives:

StudyTargetResult
AMPA ReceptorsSelective negative modulation observed with subnanomolar potency.
Mycobacterial ATP SynthesisSignificant inhibition noted in enzymatic assays.
Anticonvulsant ActivityEffective in reducing seizure frequency in animal models.

Case Studies

  • Neuroprotection : A study highlighted the neuroprotective properties of imidazo[1,2-a]pyridine derivatives in models of oxidative stress-induced neuronal injury. The compounds showed a marked reduction in cell death and improved neuronal survival rates.
  • Antimycobacterial Activity : In a recent investigation into new anti-tuberculosis agents, derivatives of imidazo[1,2-a]pyridine were tested against Mycobacterium tuberculosis with promising results regarding potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol derivatives?

  • Answer : A prevalent method involves refluxing substituted pyridin-2-amines with α-bromo carbonyl esters in ethanol, followed by pH adjustment with KHCO₃ to precipitate the product. For example, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was synthesized by reacting 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester (52.6% yield) . Silver(I)-catalyzed multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé) are also used to introduce coumarin moieties, enhancing biological activity .

Q. How is the structural characterization of imidazo[1,2-a]pyridine derivatives validated?

  • Answer : X-ray crystallography is critical for confirming planar ring systems and dihedral angles (e.g., 1.4° between fused rings in ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) . Spectroscopic techniques like NMR and HPLC are standard for purity assessment. Hydrogen bonding patterns (C–H⋯O/N) and crystallographic data further validate intermolecular interactions .

Q. What safety protocols are recommended for handling imidazo[1,2-a]pyridine derivatives?

  • Answer : Key precautions include:

  • Storage in dry, airtight containers at room temperature .
  • Avoiding exposure to heat, sparks, or open flames (H225/H315 hazards) .
  • Using inert gas purging during synthesis to prevent oxidation .
  • Emergency measures: For inhalation, move to fresh air; for skin contact, rinse with water .

Advanced Research Questions

Q. How can synthetic yields of imidazo[1,2-a]pyridine derivatives be optimized?

  • Answer : Key variables include:

  • Solvent choice : Ethanol is preferred for reflux due to its polarity and boiling point .
  • Catalyst optimization : Silver(I) catalysts enhance reaction efficiency in multicomponent systems .
  • Temperature control : Prolonged evaporation at room temperature improves crystal formation .
  • pH adjustment : KHCO₃ neutralizes acidic byproducts, stabilizing intermediates .

Q. What strategies resolve contradictions in biological activity data across imidazo[1,2-a]pyridine studies?

  • Answer : Contradictions often arise from substituent positioning. For example:

  • Positional isomerism : 6-Fluoro substitution (e.g., compound 3u) increases cardiotonic potency (ED₅₀ = 11 µg/kg), while 3-/7-/8-substituted analogs show reduced activity .
  • Assay validation : Use orthogonal assays (e.g., alkaline phosphatase for osteoprotection, mitochondrial depolarization for apoptosis) to confirm activity .
  • Model systems : Co-culture models (e.g., MDA-MB-231 cancer cells with osteoblasts) better replicate in vivo bone metastasis conditions .

Q. What in vitro models are suitable for evaluating the osteoprotective and anticancer effects of imidazo[1,2-a]pyridine hybrids?

  • Answer :

  • Osteoprotection : Primary calvarial osteoblast cells assessed via alkaline phosphatase activity and alizarin red-S staining for mineralization .
  • Anticancer activity :
  • Apoptosis induction: Measure mitochondrial depolarization in MDA-MB-231 cells .
  • Gene expression: qPCR for BMP2, RUNX2, COL1, and OCN to quantify osteogenic markers .

Q. How does substituent functionalization impact the pharmacological profile of imidazo[1,2-a]pyridine derivatives?

  • Answer :

  • Hydroxymethyl groups : Enhance solubility and hydrogen bonding (e.g., this compound) .
  • Electron-withdrawing groups : Trifluoromethyl (CF₃) or halogens (Cl, F) improve metabolic stability and target affinity .
  • Coumarin hybrids : Dual functionality (antiosteoporotic and anticancer) via HIF-1α inhibition and ROS modulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol
Reactant of Route 2
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol

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